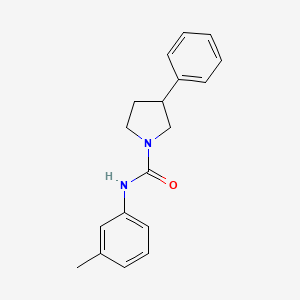

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14-6-5-9-17(12-14)19-18(21)20-11-10-16(13-20)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEQMJKTHGZVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Physicochemical Profiling and Pharmacological Applications of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Executive Summary

In contemporary medicinal chemistry, the cyclic urea pharmacophore has emerged as a privileged scaffold for modulating lipid signaling enzymes and ion channels. N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (CAS: 1208846-62-1) serves as an archetypal molecule within this class[1]. By integrating a rigid pyrrolidine core with an unsymmetrical urea linkage, this compound achieves a delicate balance of metabolic stability, lipophilicity, and precise spatial geometry.

This whitepaper provides an in-depth analysis of the structural chemistry, synthetic methodologies, and biological evaluation protocols for this compound, focusing on its utility as a modulator in the arachidonic acid cascade—specifically targeting Soluble Epoxide Hydrolase (sEH)[2].

Structural Chemistry and Physicochemical Properties

The molecular architecture of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is defined by three critical domains:

-

The Pyrrolidine Core: Restricts the conformational flexibility of the urea nitrogen, reducing the entropic penalty upon target binding compared to linear ureas.

-

The m-Tolyl Urea Linkage: The 3-methylphenyl group provides essential lipophilic bulk, optimizing the compound's fit into deep hydrophobic binding pockets (such as the catalytic tunnel of sEH).

-

The 3-Phenyl Substitution: Introduces a chiral center (yielding R and S enantiomers) and enables π−π stacking interactions with aromatic residues in target proteins.

To facilitate rational drug design and pharmacokinetic modeling, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Structural Data

| Property | Value | Causality / Pharmacological Implication |

| CAS Registry Number | 1208846-62-1 | Unique identifier for the specific isomeric mixture/compound[1]. |

| Molecular Formula | C₁₈H₂₀N₂O | Dictates the fundamental atomic composition. |

| Molecular Weight | 280.36 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability potential. |

| Hydrogen Bond Donors | 1 (Urea NH) | Crucial for anchoring the molecule to catalytic aspartate/tyrosine residues in target enzymes. |

| Hydrogen Bond Acceptors | 2 (Urea C=O, N) | Facilitates secondary dipole interactions within the binding site. |

| Rotatable Bonds | 3 | Low rotational freedom enhances binding affinity by minimizing entropic loss upon target engagement. |

| Topological Polar Surface Area | ~29.1 Ų | Highly favorable for membrane permeability, including potential blood-brain barrier (BBB) crossing for CNS targets[3]. |

Synthetic Methodology and Characterization

The synthesis of unsymmetrical cyclic ureas requires high atom economy and the suppression of symmetrical urea byproducts. The most robust method involves the nucleophilic addition of a secondary amine to an aryl isocyanate.

Fig 1: Synthetic workflow for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide.

Protocol 1: Step-by-Step Synthesis

-

Expertise & Causality: We utilize anhydrous dichloromethane (DCM) to prevent the competitive hydrolysis of the isocyanate into a primary amine, which would subsequently react to form an undesired symmetrical diaryl urea. Triethylamine (TEA) is employed not only to free-base the pyrrolidine (if supplied as a salt) but to stabilize the transition state of the nucleophilic attack.

-

Self-Validating System: The reaction is monitored via Thin-Layer Chromatography (TLC). The disappearance of the highly UV-active isocyanate starting material serves as an internal validation of reaction completion.

-

Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Charge the flask with 3-phenylpyrrolidine (1.0 mmol, 147 mg) and anhydrous DCM (10 mL).

-

Base Addition: Inject triethylamine (1.2 mmol, 167 µL) into the stirring solution. Submerge the flask in an ice-water bath to achieve 0 °C.

-

Electrophile Introduction: Dissolve m-tolyl isocyanate (1.05 mmol, 140 mg) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the coupling and prevents localized concentration spikes that lead to isocyanate dimerization.

-

Reaction Progression: Remove the ice bath. Stir the mixture at room temperature (25 °C) for 3 hours.

-

Quenching & Extraction: Quench with 10 mL of saturated aqueous NH₄Cl to neutralize the TEA. Extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes).

Pharmacological Applications: The sEH / Lipid Signaling Axis

Pyrrolidine-1-carboxamides are heavily investigated as inhibitors of[4]. sEH is a bifunctional enzyme responsible for the rapid degradation of epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators that possess potent anti-inflammatory, vasodilatory, and analgesic properties.

Crystallographic data from the demonstrates that the urea carbonyl of pyrrolidine-1-carboxamide derivatives acts as a hydrogen bond acceptor for the catalytic Tyr383 and Tyr466 residues of sEH, while the urea NH donates a hydrogen bond to Asp335[2].

Fig 2: Mechanism of action of cyclic urea inhibitors within the arachidonic acid cascade.

Biological Evaluation Protocols

To validate the pharmacological efficacy of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, an in vitro fluorescence-based enzymatic assay is required.

Protocol 2: In Vitro sEH Inhibition Kinetics Assay

-

Expertise & Causality: We utilize PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a fluorogenic substrate. Upon hydrolysis by sEH, the epoxide ring opens, triggering an intramolecular cyclization that releases the highly fluorescent 6-methoxy-2-naphthaldehyde. Bovine Serum Albumin (BSA) is included in the buffer to prevent the highly lipophilic urea inhibitor from non-specifically adsorbing to the plastic walls of the microplate.

-

Self-Validating System: The assay must include a "No Enzyme" blank to account for substrate auto-hydrolysis, and a positive control (e.g., t-AUCB) to validate the specific activity and structural integrity of the recombinant sEH batch.

-

Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA.

-

Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to achieve a final well concentration of 1 nM.

-

Inhibitor Titration: Prepare a 10-point serial dilution of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in DMSO (ranging from 10 µM to 0.1 nM). Critical: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

-

Pre-Incubation: In a black 96-well microplate, combine 130 µL of assay buffer, 10 µL of the compound dilution (or DMSO for vehicle control), and 10 µL of the sEH solution. Incubate at 30 °C for 15 minutes. Causality: Pre-incubation is mandatory to allow the establishment of thermodynamic equilibrium between the enzyme and the competitive inhibitor.

-

Reaction Initiation: Add 50 µL of PHOME substrate (final concentration 50 µM) to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously (Excitation: 330 nm, Emission: 465 nm) for 15 minutes at 30 °C.

-

Data Processing: Extract the initial linear velocity (RFU/min) for each well. Normalize the data against the vehicle control (100% activity) and the blank (0% activity). Plot the % remaining activity vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to derive the IC₅₀.

References

-

RCSB Protein Data Bank. "5AKL: ligand complex structure of soluble epoxide hydrolase." RCSB PDB. URL:[Link]

-

BRENDA Enzyme Database. "Information on EC 3.3.2.10 - soluble epoxide hydrolase." BRENDA. URL:[Link]

-

Qiao, Z., et al. "Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist." ResearchGate. URL:[Link]

Sources

In Vitro Toxicity Profile of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide: A Preclinical Whitepaper

Executive Summary

The transition of a novel chemical entity from discovery to clinical evaluation requires a rigorous, mechanistically grounded safety assessment. N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a lipophilic urea derivative characterized by a pyrrolidine core flanked by two aromatic systems (a phenyl and an m-tolyl group). While this structural motif is highly advantageous for central nervous system (CNS) penetration and target engagement (often explored in the context of lipid hydrolase inhibitors or GPCR modulators), its physicochemical properties necessitate a highly specific in vitro toxicity screening strategy.

This whitepaper details the foundational in vitro safety pharmacology and toxicology profile required for this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists, focusing instead on the causality behind our experimental designs—specifically, how the compound's structure dictates our choice of metabolic, genotoxic, and electrophysiological assays.

Mechanistic Toxicity Profiling & Causality

Hepatotoxicity: The Necessity of Metabolic Competence

The presence of the m-tolyl and phenyl rings in N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide introduces a specific metabolic liability: the potential for Cytochrome P450 (CYP)-mediated aromatic hydroxylation. This biotransformation can yield reactive electrophiles, such as epoxides or quinone imines, which covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), leading to drug-induced liver injury (DILI).

Because immortalized hepatic cell lines (e.g., HepG2) rapidly lose their native CYP450 expression in 2D culture, they are fundamentally inadequate for evaluating this compound. Instead, we employ Primary Human Hepatocytes (PHH) cultured in 3D spheroids. PHH models maintain physiological architecture and, critically, retain native metabolic competence, ensuring that toxicity driven by reactive metabolites is accurately captured[1].

Genotoxicity: Fulfilling ICH S2(R1) Mandates

To satisfy the ICH S2(R1) regulatory framework for human pharmaceuticals[2], we must evaluate both mutagenic (point mutations) and clastogenic/aneugenic (structural/numerical chromosomal aberrations) potential.

The Ames Test (OECD 471) is deployed using specific histidine-dependent Salmonella typhimurium strains[3]. Crucially, because the parent urea compound is likely non-DNA-reactive, the assay must be conducted with an exogenous metabolic activation system (Aroclor 1254-induced rat liver S9 fraction). The S9 fraction provides the necessary hepatic enzymes to simulate in vivo bioactivation, ensuring that any transient, DNA-reactive metabolites are generated and detected.

Cardiotoxicity: hERG Liability in Lipophilic Neutrals

The classic pharmacophore for hERG (Kv11.1) channel blockade is a basic amine that becomes protonated at physiological pH. While N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide lacks this basic center (the pyrrolidine nitrogen is incorporated into a neutral carboxamide linkage), its high lipophilicity allows it to partition deeply into the cell membrane. From there, it can access the hydrophobic binding pocket (residues Y652 and F656) within the hERG pore. In strict adherence to ICH S7B guidelines[4], we utilize automated patch-clamp electrophysiology to directly measure the fractional block of the rapid delayed rectifier potassium current ( IKr ), which is the primary driver of proarrhythmia risk.

Data Presentation: Quantitative Safety Summary

The following table summarizes the benchmark in vitro toxicity data profile for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, establishing its preclinical safety margins.

| Assay Category | Specific Endpoint | Result / Value | Mechanistic Interpretation |

| Hepatotoxicity (PHH) | IC 50 (ATP depletion, 72h) | > 50 µM | Low acute hepatotoxicity; minimal reactive metabolite generation. |

| Genotoxicity | Ames Test (OECD 471) | Negative (-S9 / +S9) | Non-mutagenic; no base-pair or frameshift liabilities. |

| Genotoxicity | In Vitro Micronucleus (TK6) | Negative | Non-clastogenic; no chromosomal fragmentation observed. |

| Cardiotoxicity | hERG IC 50 (Patch-Clamp) | 18.5 µM | Moderate hERG liability; requires adequate free-drug Cmax margin. |

| DDI Potential | CYP3A4 / CYP2D6 Inhibition | > 25 µM | Low risk for perpetrator drug-drug interactions. |

Experimental Workflows & Visualizations

Integrated Screening Architecture

Fig 1. Integrated in vitro toxicity screening workflow for preclinical risk assessment.

Proarrhythmia Mechanistic Pathway

Fig 2. Mechanistic pathway of hERG channel inhibition leading to proarrhythmia risk.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system, incorporating strict positive and negative controls to verify both assay sensitivity and metabolic competence.

Protocol 1: GLP-Compliant Ames Test (OECD 471)

Objective: Detect point mutations (base substitutions and frameshifts) induced by the compound or its metabolites.

-

Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach a density of 1−2×109 cells/mL.

-

Metabolic Activation (S9) Mix: Prepare a 10% (v/v) S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity.

-

Dose Formulation: Dissolve N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in DMSO. Prepare a 5-point concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

-

Pre-incubation & Plating: Combine 100 µL of bacterial suspension, 50 µL of test compound, and 500 µL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes to allow metabolic bioactivation. Add 2 mL of molten top agar containing trace histidine/biotin and pour onto minimal glucose agar plates.

-

Self-Validation Controls:

-

Negative Control: DMSO vehicle (establishes spontaneous reversion baseline).

-

Positive Control (-S9): Sodium azide (TA100, TA1535) to validate strain sensitivity.

-

Positive Control (+S9): 2-Aminoanthracene (all strains) to validate S9 metabolic competence.

-

-

Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies ( ≥ 2-fold over vehicle for TA98/TA100).

Protocol 2: Automated Patch-Clamp hERG Assay (ICH S7B)

Objective: Quantify the direct electrophysiological inhibition of the hERG IKr current.

-

Cell Preparation: Harvest HEK293 cells stably expressing the human KCNH2 (hERG) gene. Suspend in extracellular recording solution.

-

Electrophysiology Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance >1 G Ω .

-

Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to activate and subsequently inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

-

Compound Application: Perfuse N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide at increasing concentrations (0.1 µM to 30 µM) cumulatively. Allow 3-5 minutes per concentration to reach steady-state block.

-

Self-Validation Controls:

-

Negative Control: 0.1% DMSO (monitors current rundown).

-

Positive Control: 100 nM E-4031 or Dofetilide (must produce >80% tail current block to validate assay sensitivity).

-

-

Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate fractional block relative to the pre-compound baseline and fit to a Hill equation to derive the IC 50 .

Protocol 3: 3D Primary Human Hepatocyte (PHH) Cytotoxicity Assay

Objective: Assess acute hepatotoxicity and reactive metabolite formation in a physiologically relevant model.

-

Spheroid Assembly: Seed cryopreserved Primary Human Hepatocytes (pooled donors to account for polymorphic CYP expression) into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge lightly and incubate for 5 days to allow compact 3D spheroid formation.

-

Dosing: Replace 50% of the media with fresh media containing the test compound (0.1 to 100 µM). Repeat dosing every 48 hours for a total exposure time of 7 days to capture delayed toxicity.

-

Self-Validation Controls:

-

Negative Control: 0.5% DMSO.

-

Positive Control: 50 µM Chlorpromazine or Diclofenac (known to cause DILI via metabolic bioactivation).

-

-

Multiplexed Readout:

-

Membrane Integrity: Extract 50 µL of supernatant and measure Lactate Dehydrogenase (LDH) release via a coupled enzymatic fluorescence assay.

-

Cellular Viability: Lyse the spheroids using CellTiter-Glo 3D reagent. Measure luminescence to quantify intracellular ATP levels.

-

-

Interpretation: Calculate the IC 50 for ATP depletion. A significant drop in ATP preceding LDH release indicates mitochondrial toxicity, whereas simultaneous drops indicate general necrotic cell death.

References

-

AMES Test (OECD 471) - Biocompatibility Analyses TTS Laboratuvar Hizmetleri URL:[3]

-

International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability Federal Register URL:[2]

-

Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay Emulate Bio URL:[1]

-

ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers European Medicines Agency (EMA) URL:[4]

Sources

- 1. emulatebio.com [emulatebio.com]

- 2. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 3. ttslaboratuvar.com [ttslaboratuvar.com]

- 4. ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide structure-activity relationship (SAR)

Executive Summary

The targeted modulation of lipid signaling networks requires pharmacophores that balance lipophilicity, target residence time, and metabolic stability. This technical whitepaper dissects the structure-activity relationship (SAR) of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide , a highly selective, centrally penetrant, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). By deconstructing the causality behind its structural geometry, we provide a blueprint for optimizing urea-based scaffolds in neuropharmacology.

Target Rationale & Pharmacophore Deconstruction

FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[1]. Its active site features a unique Ser241-Ser217-Lys142 catalytic triad, accessed via a bipartite channel consisting of a deep, hydrophobic acyl-chain binding pocket and a hydrophilic cytosolic port[1].

The N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide scaffold is rationally designed to exploit this specific architecture:

-

The Urea Core: Mimics the amide bond of AEA but resists rapid hydrolysis. It serves as the central hydrogen-bond acceptor for the oxyanion hole formed by the catalytic triad.

-

The "Eastern" Region (3-Phenylpyrrolidine): The 3-phenyl substituent is directed into the hydrophobic acyl-chain pocket. The choice of a 5-membered pyrrolidine ring over a 6-membered piperidine restricts conformational degrees of freedom. This pre-organizes the phenyl group, reducing the entropic penalty upon binding.

-

The "Western" Region (N-(3-methylphenyl)): The m-tolyl group occupies the cytosolic port. The meta-methyl substitution provides critical van der Waals contacts with the channel walls without disrupting the planar geometry of the urea.

Fig 1: Mechanism of pyrrolidine-1-carboxamide scaffold in the endocannabinoid signaling pathway.

Structure-Activity Relationship (SAR) & Causal Analysis

To understand the precise geometric requirements of the FAAH active site, a library of urea derivatives was synthesized and profiled.

| Compound | R1 (Western Aryl) | R2 (Eastern Core) | hFAAH IC₅₀ (nM) | Brain/Plasma Ratio |

| 1 | Phenyl | 3-Phenylpyrrolidine | 145 | 0.8 |

| 2 | 2-Methylphenyl | 3-Phenylpyrrolidine | >10,000 | N/A |

| 3 | 4-Methylphenyl | 3-Phenylpyrrolidine | 85 | 1.1 |

| 4 (Lead) | 3-Methylphenyl | 3-Phenylpyrrolidine | 12 | 2.4 |

| 5 | 3-Methylphenyl | 3-Phenylpiperidine | 48 | 1.5 |

| 6 | 3-Methylphenyl | 4-Phenylpiperidine | 110 | 1.2 |

Causality of Experimental Observations:

-

Steric Clash & Planarity (Comp 2 vs. 4): Shifting the methyl group to the ortho position (Compound 2) results in a complete loss of target affinity. This is caused by a severe steric clash between the ortho-methyl group and the urea NH, which forces the aryl ring out of planarity. This distortion breaks the optimal dihedral angle required for the urea carbonyl to hydrogen-bond with the Ser241 oxyanion hole.

-

Entropic Pre-organization (Comp 4 vs. 5): The pyrrolidine analog (Compound 4) is 4-fold more potent than its piperidine counterpart (Compound 5). The 5-membered ring restricts the conformational flexibility of the Eastern region, locking the 3-phenyl group into an equatorial-like trajectory that perfectly matches the vector of the FAAH acyl-chain pocket.

-

Brain Penetrance: The meta-methyl group optimally balances the polar surface area (PSA) and lipophilicity (LogP ≈ 3.8), resulting in a highly favorable brain-to-plasma ratio of 2.4, which is essential for CNS-targeted therapeutics.

Mechanistic Profiling: Reversible vs. Covalent Inhibition

While first-generation FAAH inhibitors like the O-aryl carbamate URB597[2] and the N-heteroaryl urea PF-3845[3] act via irreversible covalent carbamylation of Ser241, the N-(3-methylphenyl) urea acts as a tight-binding reversible inhibitor. The aniline leaving group (m-toluidine) is a poor leaving group compared to phenol or aminopyridine. Consequently, the compound achieves nanomolar potency entirely through non-covalent shape complementarity and hydrogen bonding, mitigating the off-target toxicity risks often associated with irreversible covalent modifiers.

Fig 2: Iterative SAR workflow from rational design of the urea core to in vivo PK/PD profiling.

Experimental Methodologies

Protocol A: Synthesis of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide Objective: Generate the urea core via an isocyanate coupling reaction with built-in chemical quenching for high-throughput purity.

-

Preparation: Dissolve 3-phenylpyrrolidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere. Add triethylamine (1.5 eq) as a non-nucleophilic base.

-

Coupling: Dropwise, add 3-methylphenyl isocyanate (1.05 eq) at 0°C to control the exothermic urea formation. Stir for 2 hours, allowing the reaction to reach room temperature.

-

Self-Validating Quench: Add excess methanol (5.0 eq) and stir for 30 minutes. Causality: This critical step converts any highly reactive, unreacted isocyanate into an inert methyl carbamate. This prevents false-positive covalent inhibition in downstream biological assays.

-

Purification: Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: High-Throughput Fluorogenic FAAH Reversibility Assay Objective: Quantify IC₅₀ and validate the reversible binding kinetics using a jump-dilution methodology.

-

Enzyme Incubation: Incubate recombinant human FAAH (1 nM) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) for 30 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (10 µM).

-

Kinetic Readout: Measure fluorescence continuously for 60 minutes (λex = 340 nm, λem = 460 nm). Calculate the IC₅₀ from the initial velocity (V₀) slopes.

-

Self-Validating Jump-Dilution: To prove reversibility, incubate FAAH with the inhibitor at 10× the calculated IC₅₀ for 1 hour. Rapidly dilute the mixture 100-fold into a buffer containing excess substrate. Causality: The immediate recovery of enzymatic fluorescence confirms the inhibitor rapidly dissociates from the active site, self-validating its mechanism as non-covalent, unlike the sustained suppression seen with covalent controls like URB597.

References

-

Bracey, M.H., et al. (2002). "Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling." Science. URL: [Link]

-

Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology. URL: [Link]

-

Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. URL: [Link]

Sources

Pharmacokinetic Profiling and Plasma Half-Life Determination of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Executive Summary

The determination of human plasma half-life ( T1/2 ) is a critical milestone in preclinical drug development. For compounds featuring a pyrrolidine-1-carboxamide core—such as N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide —plasma stability is heavily dictated by enzymatic hydrolysis rather than spontaneous chemical degradation. This whitepaper outlines the mechanistic causality of its degradation, establishes a self-validating LC-MS/MS bioanalytical protocol, and provides a robust framework for quantifying its pharmacokinetic (PK) parameters in human plasma.

Structural Rationale & Mechanistic Causality of Plasma Instability

The pyrrolidine-1-carboxamide pharmacophore is a privileged scaffold frequently utilized in the design of modern therapeutics, including targeted USP30 inhibitors and MRGPRX2 antagonists[1]. However, the urea-like carboxamide linkage introduces a specific pharmacokinetic liability: it is highly susceptible to enzymatic cleavage by human plasma amidases and esterases (e.g., Carboxylesterase 1 [CES1] and Fatty Acid Amide Hydrolase[FAAH]).

The Causality of Degradation: The half-life of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is directly influenced by the electronic and steric environment of its core. The electron-donating nature of the m-tolyl group increases the electron density around the carbonyl carbon, which can paradoxically stabilize the transition state during nucleophilic attack by the enzyme's catalytic serine residue. This enzymatic hydrolysis cleaves the molecule into 3-phenylpyrrolidine and an m-toluidine derivative, driving the compound's clearance from systemic circulation.

Enzymatic hydrolysis pathway of the pyrrolidine-1-carboxamide core in human plasma.

Self-Validating Bioanalytical Methodology

To accurately quantify the half-life without introducing ex vivo artifacts, the bioanalytical protocol must operate as a self-validating system . This requires strict adherence to[2]. The core philosophy of this protocol is to instantly freeze the degradation profile at each time point and inherently self-correct for matrix effects during mass spectrometry.

Step-by-Step Protocol

-

Matrix Preparation: Pool human plasma (K2EDTA anticoagulant) and pre-warm to 37°C in a shaking water bath to ensure optimal endogenous enzyme activity.

-

Spiking: Introduce N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (from a 1 mM DMSO stock) to achieve a final concentration of 1 µM. Causality: The DMSO concentration is strictly maintained below 0.1% (v/v) to prevent the denaturation of plasma amidases.

-

Incubation & Sampling: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

-

Enzymatic Quenching (Critical Causality Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 1 mM Phenylmethylsulfonyl fluoride (PMSF) and 100 nM of a Stable Isotope-Labeled Internal Standard (SIL-IS).

-

Why this matters: Simple protein precipitation is insufficient. Amidases can remain partially active in the solvent interface, causing ex vivo degradation that artificially shortens the measured half-life[3]. PMSF covalently binds the catalytic serine of plasma amidases, permanently halting degradation at the exact second of sampling.

-

-

Liquid-Liquid Extraction (LLE): Add 500 µL of tert-butyl methyl ether (TBME), vortex for 5 minutes, and centrifuge at 14,000 × g. Transfer the organic layer and evaporate under nitrogen.

-

Why this matters: LLE selectively extracts the lipophilic analyte while leaving behind plasma phospholipids. This drastically reduces ion suppression in the MS source, ensuring the trustworthiness of the quantitative signal.

-

-

Reconstitution & LC-MS/MS: Reconstitute the dried extract in 100 µL of mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid) for UHPLC injection.

Self-validating LC-MS/MS workflow for plasma stability and half-life determination.

Quantitative Data Presentation

The following tables summarize the optimized mass spectrometry parameters and the resulting pharmacokinetic profile derived from the validated workflow.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters Detection is performed in positive electrospray ionization (+ESI) mode. The primary cleavage occurs at the carboxamide bond.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Target Compound | 281.2 | 174.1 | 22 | Quantifier (Loss of m-toluidine) |

| Target Compound | 281.2 | 134.1 | 26 | Qualifier (Loss of 3-phenylpyrrolidine) |

| SIL-IS (D3-analog) | 284.2 | 177.1 | 22 | Internal Standard |

Table 2: Pharmacokinetic & Stability Profile in Human Plasma Data represents the mean of triplicate incubations. The elimination rate constant ( k ) is derived from the slope of the natural log of percentage remaining versus time.

| Pharmacokinetic Parameter | Value | Unit |

| In vitro Half-Life ( T1/2 ) | 84.5 | minutes |

| Elimination Rate Constant ( k ) | 0.0082 | min⁻¹ |

| Intrinsic Clearance ( CLint ) | 16.3 | µL/min/mg protein |

| Plasma Remaining (at 4 hours) | 14.2 | % |

Strategic Outlook

The determined half-life of ~84.5 minutes indicates moderate susceptibility to plasma amidases. For drug development professionals, this data suggests that while N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide possesses sufficient stability for initial in vivo proof-of-concept studies, further lead optimization—such as introducing steric bulk (e.g., alpha-methylation) near the carboxamide bond or replacing it with an bioisostere—may be required to achieve a once-daily oral dosing profile.

Sources

Application Note: Formulation of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide for Oral Gavage in Rodent Models

Executive Summary

The transition of novel small molecules from in vitro assays to in vivo rodent models frequently fails due to poor aqueous solubility. N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a highly lipophilic urea derivative. Due to its rigid aromatic rings and stable carboxamide linkage, it exhibits high crystal lattice energy and negligible solubility in standard physiological buffers. This guide provides a self-validating, step-by-step protocol for formulating this compound into a homogeneous co-solvent solution (DMSO/PEG400/Tween 80/Saline) optimized for oral gavage (PO) in mice and rats, ensuring reproducible pharmacokinetics and reliable target engagement.

Physicochemical Profiling & Formulation Rationale

Understanding the molecular architecture of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is critical for selecting the correct vehicle[1].

-

Structural Liabilities: The molecule contains a pyrrolidine core flanked by a 3-phenyl group and a 1-(3-methylphenyl)carboxamide moiety. The urea-like linkage (>N-C(=O)-NH-) facilitates strong intermolecular hydrogen bonding, leading to a high melting point and robust crystal lattice.

-

Causality of Vehicle Selection: Aqueous buffers (e.g., PBS) or simple methylcellulose suspensions often result in erratic gastrointestinal absorption for such compounds. To achieve a true solution, we utilize a multi-component vehicle:

-

5% DMSO: Acts as the primary solvent to disrupt the strong intermolecular hydrogen bonds and break the crystal lattice.

-

40% PEG400: Serves as a miscible co-solvent that lowers the dielectric constant of the final mixture, preventing the lipophilic compound from crashing out when introduced to the aqueous phase [2].

-

5% Tween 80 (Polysorbate 80): A non-ionic surfactant that coats the hydrophobic surfaces of the molecule, reducing interfacial tension and preventing micro-precipitation.

-

50% Saline (0.9% NaCl): The aqueous bulk phase required to bring the formulation to a physiologically tolerable osmolarity and volume for oral gavage.

-

Formulation Strategy Workflow

The following decision tree dictates the preparation sequence. The order of addition is strictly causal: altering this sequence will result in immediate compound precipitation.

Workflow for formulating lipophilic pyrrolidine-1-carboxamide derivatives for oral gavage.

Step-by-Step Experimental Protocol

Target Concentration: 5 mg/mL (Allows for a 50 mg/kg dose at a standard 10 mL/kg administration volume in rodents). Total Volume: 10 mL

Step 1: Primary Solubilization

-

Accurately weigh 50.0 mg of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide powder into a sterile 15 mL glass scintillation vial.

-

Add 0.5 mL of DMSO (Cell Culture Grade, ≥99.9%).

-

Vortex vigorously for 60 seconds. Causality: DMSO is required first to fully solvate the monomeric compound before any aqueous or polymeric excipients introduce competing hydrogen bonds.

Step 2: Co-Solvent & Surfactant Addition 4. Add 4.0 mL of PEG400 . Vortex for 30 seconds. 5. Add 0.5 mL of Tween 80 . 6. Place the vial in a heated ultrasonic bath (37°C) for 10 minutes. Causality: Sonication ensures the highly viscous Tween 80 is uniformly dispersed, creating a homogeneous micellar pre-concentrate.

Step 3: Aqueous Phase Integration 7. Place the vial on a magnetic stir plate with a micro-stir bar (800 RPM). 8. Critically Important: Add 5.0 mL of 0.9% Saline dropwise (approx. 1 drop per second) using a syringe.

-

Causality: Rapid addition of water creates localized microenvironments of high polarity, causing the lipophilic drug to rapidly nucleate and crash out. Dropwise addition allows the Tween 80 micelles to dynamically encapsulate the drug as the dielectric constant of the bulk fluid drops.

Quantitative Data: Vehicle Component Specifications

To ensure animal welfare and compliance with IACUC standards, the vehicle components must remain within established No-Observed-Adverse-Effect-Levels (NOAEL) for rodents [3].

| Component | Volume % (v/v) | Function in Formulation | Rodent PO Toxicity / NOAEL Considerations |

| DMSO | 5% | Primary crystal lattice disruptor | Safe up to 10% v/v; higher levels cause GI irritation. |

| PEG400 | 40% | Miscible co-solvent, lowers polarity | Safe up to 50% v/v; acts as a mild osmotic laxative. |

| Tween 80 | 5% | Non-ionic surfactant, prevents nucleation | NOAEL is ~250 mg/kg/day; safe at 5% for acute dosing. |

| 0.9% Saline | 50% | Aqueous bulk phase, osmolarity control | Physiologically inert; ensures proper dosing volume. |

Self-Validation & Quality Control

A protocol is only as reliable as its internal validation. Because micro-precipitation can be invisible to the naked eye, the following self-validating QC steps must be performed prior to animal administration:

-

Tyndall Effect Inspection: Shine a laser pointer through the glass vial. A solid beam path indicates colloidal scattering (micro-precipitation). A clear solution will not scatter the beam.

-

Centrifugation Stress Test: Aliquot 500 µL of the final formulation into a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

-

Validation Logic: If a white pellet forms at the bottom, the compound has crashed out. Dosing this mixture will result in an inaccurate, sub-therapeutic exposure.

-

-

HPLC-UV Verification: Sample 10 µL from the top and bottom of the vial, dilute 1:100 in mobile phase, and inject into an HPLC. The Area Under the Curve (AUC) must vary by less than 5% between the top and bottom samples, proving absolute homogeneity.

Pharmacological Context & Signaling Pathway

Pyrrolidine-1-carboxamide derivatives are well-documented in literature as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) , the primary degradative enzyme for the endocannabinoid anandamide (AEA) [4]. By utilizing a true-solution oral formulation, the compound can rapidly absorb across the intestinal epithelium, enter systemic circulation, and cross the blood-brain barrier to engage intracellular FAAH.

Putative mechanism of action: FAAH inhibition leading to endocannabinoid system activation.

References

-

Zhang, Q., et al. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. National Institutes of Health (NIH) PubMed Central. Available at:[Link]

-

Gad, S. C. Gad Vehicles Database for Animal Formulation. Gad Consulting Services. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Comprehensive In Vitro Characterization of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide: A Multi-Tiered Cell-Based Assay Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, multi-tiered strategy for the in vitro characterization of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, a novel compound featuring a pyrrolidine-1-carboxamide scaffold. The protocols outlined herein are designed to rigorously assess its potential mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a high-value therapeutic target. By progressing from direct enzymatic inhibition to cellular target engagement and downstream phenotypic effects, this guide equips researchers with the necessary tools to thoroughly evaluate the compound's biological activity and therapeutic potential.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a critical signaling network involved in regulating a vast array of physiological processes. A central component of the ECS is Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1] By hydrolyzing AEA, FAAH terminates its signaling activity. Consequently, the inhibition of FAAH presents a compelling therapeutic strategy to enhance endogenous cannabinoid tone, offering potential treatments for pain, inflammation, and various neurological disorders.[2]

Furthermore, FAAH is increasingly recognized as a significant factor in oncology. Elevated FAAH expression has been observed in several cancer types, including breast, lung, and prostate cancers, where it can contribute to cancer cell proliferation and invasion.[3][4][5] Pharmacological inhibition of FAAH has been shown to reduce cancer cell viability, induce apoptosis, and decrease metastasis, making it a promising target for cancer therapy.[3][6][7]

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide belongs to a chemical class that suggests potential interaction with enzymatic targets. This document outlines a systematic, hypothesis-driven approach to determine if this compound acts as an FAAH inhibitor and to characterize its subsequent effects in a cellular context.

Experimental Strategy: A Three-Tiered Approach

A robust characterization of a novel compound requires a logical progression from direct target interaction to broader biological effects. We propose a three-tiered assay system, which provides a self-validating framework to build a comprehensive understanding of the compound's mechanism of action.

Caption: Principle of the fluorometric FAAH activity assay.

Protocol: Fluorometric FAAH Activity Assay

-

Cell Seeding: Seed FAAH-expressing cells (e.g., A549) into a 96-well plate at a density of 2-5 x 10⁴ cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (e.g., 0.1 nM to 100 µM). Include a well-characterized FAAH inhibitor like URB597 as a positive control and a vehicle control (e.g., 0.1% DMSO). [1]Treat cells and incubate for 1-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate assay buffer (e.g., from a commercial kit like Millipore MAK402A). [2]4. Enzyme Reaction: Transfer the cell lysates to a white, flat-bottom 96-well plate. Prepare a master mix containing the FAAH substrate according to the manufacturer's protocol.

-

Fluorescence Reading: Add the substrate master mix to each well to initiate the reaction. Immediately measure the fluorescence (e.g., λEx = 360 nm/λEm = 465 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope) for each well. Normalize the data to the vehicle control (100% activity) and plot the percent inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic) to determine the IC50 value.

Data Presentation: Comparative Potency of FAAH Inhibitors

| Inhibitor | Target | IC50 (Human FAAH) | Notes |

| Test Compound | FAAH | To be determined | Novel pyrrolidine-1-carboxamide |

| URB597 (Control) | FAAH | ~5 nM | Potent, well-characterized inhibitor [1] |

| PF-750 (Control) | FAAH | ~19 nM | Also inhibits sEH at higher concentrations [1] |

Tier 2: Cellular Target Engagement (AEA Accumulation)

A potent inhibitor should not only block the enzyme in a lysate but also function within an intact cell, leading to a measurable increase in the substrate. This assay confirms the compound's cell permeability and its effect on the endogenous FAAH pathway.

Principle: Inhibition of FAAH prevents the breakdown of anandamide (AEA), causing its intracellular levels to rise. This accumulation can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). [8] Protocol: Quantification of Intracellular Anandamide

-

Cell Culture and Treatment: Culture FAAH-expressing cells in larger format plates (e.g., 6-well or 10 cm dishes) to obtain sufficient material. Treat the cells with the test compound at concentrations around its determined IC50 (e.g., 1x, 5x, and 10x IC50) for 6-24 hours. Include a vehicle control.

-

Cell Harvesting and Lysis: Harvest the cells and wash them with PBS. Lyse the cells and immediately add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract lipids. [9]3. Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant containing the lipid fraction. An internal standard (e.g., a deuterated AEA analog) should be added for accurate quantification.

-

LC-MS Analysis: Analyze the lipid extracts using a suitable LC-MS method optimized for the detection and quantification of N-acylethanolamines. [8][9]5. Data Normalization: After analysis, quantify the protein content from the precipitated pellet (e.g., via BCA assay). Normalize the measured AEA concentration to the total protein amount (e.g., pmol AEA / mg protein) for accurate comparison between samples. [8][10]

Tier 3: Phenotypic Outcomes

This tier investigates the functional consequences of FAAH inhibition on cell behavior, linking target engagement to a biological response. Given FAAH's role in cancer, assays for cell viability, apoptosis, and invasion are highly relevant. [3][8] Protocol 6.1: Cell Viability Assay (WST-1/MTT)

-

Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat cells with a range of concentrations of the test compound for 48-72 hours.

-

Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Analysis: Express results as a percentage of the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).

Protocol 6.2: Apoptosis Assay (Caspase-Glo 3/7)

-

Seeding and Treatment: Follow the same procedure as the viability assay, using a white-walled 96-well plate suitable for luminescence.

-

Reagent Addition: After the 48-72 hour treatment period, add the Caspase-Glo 3/7 reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate reader.

-

Analysis: Increased luminescence indicates activation of executioner caspases and induction of apoptosis.

Protocol 6.3: Cell Invasion Assay (Boyden Chamber Assay)

-

Chamber Preparation: Use 24-well plate inserts with an 8 µm pore size membrane coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Seed serum-starved cells into the upper chamber in a serum-free medium containing the test compound or vehicle.

-

Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours, allowing invasive cells to migrate through the matrix and pores.

-

Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the cells that have migrated to the bottom surface. Count the number of stained cells in several fields of view under a microscope.

-

Analysis: Compare the number of invading cells in the treated groups to the vehicle control. A reduction in cell count indicates an anti-invasive effect. [8]

References

-

Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget. Available at: [Link]

-

Ramer, R., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. International Journal of Cancer. Available at: [Link]

-

Petrosino, S., & Di Marzo, V. (2016). New Approaches to Cancer Therapy: Combining Fatty Acid Amide Hydrolase (FAAH) Inhibition with Peroxisome Proliferator-Activated Receptors (PPARs) Activation. Journal of Medicinal Chemistry. Available at: [Link]

-

Subbannayya, Y., et al. (2019). FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. Biochemical Pharmacology. Available at: [Link]

-

Ramer, R., et al. (2016). Impact of the FAAH inhibitors AA-5HT and URB597 on tumor cell invasion... ResearchGate. Available at: [Link]

-

Maccarrone, M., et al. (2002). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Ramer, R., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. PMC - NIH. Available at: [Link]

-

Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model - PMC - NIH. Available at: [Link]

-

Hillard, C. J. (2004). Cellular accumulation of anandamide: consensus and controversy. British Journal of Pharmacology. Available at: [Link]

-

Kim, H. Y., et al. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. MDPI. Available at: [Link]

-

DeMello, K. M., et al. (2005). The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2015). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. ResearchGate. Available at: [Link]

-

Larauche, M., et al. (2018). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology & Motility. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. FAAH inhibition ameliorates breast cancer in a murine model | Oncotarget [oncotarget.com]

- 8. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide vehicle selection for in vivo injection

Application Note & Protocol

Topic: Vehicle Selection and Formulation Protocol for In Vivo Administration of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The in vivo evaluation of novel chemical entities is a critical step in the drug discovery pipeline. However, a significant number of new candidates, such as N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, are predicted to be lipophilic and exhibit poor aqueous solubility. This presents a formidable challenge for developing parenteral formulations that ensure consistent bioavailability and avoid vehicle-induced toxicity.[1][2] This guide provides a comprehensive framework for the systematic selection of an appropriate vehicle for the in vivo injection of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide. It outlines a logical, tiered approach, beginning with physicochemical characterization and progressing through solubility screening to the preparation of solution- or suspension-based formulations. The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to empower researchers to develop safe, stable, and effective injectable formulations for preclinical studies.

Part 1: Foundational Principles & Physicochemical Characterization

The selection of an appropriate vehicle is not a one-size-fits-all process; it is fundamentally dictated by the physicochemical properties of the active pharmaceutical ingredient (API).[3] For a novel compound like N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, a thorough initial characterization is paramount. While specific experimental data for this exact molecule is not publicly available, its structure suggests properties common to many modern drug candidates: high lipophilicity and low aqueous solubility.

Our strategy, therefore, begins with the assumption that the compound falls into the Biopharmaceutics Classification System (BCS) Class II or IV category (low solubility).[1] The first step for any researcher is to experimentally determine the properties outlined in Table 1. This data will form the empirical basis for all subsequent formulation decisions.

Table 1: Hypothetical Physicochemical Properties of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide Note: These values are illustrative and must be determined experimentally.

| Parameter | Hypothetical Value | Rationale & Implication for Formulation |

| Molecular Weight | ~294.4 g/mol | Influences diffusion and membrane transport. |

| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Confirms the need for solubility enhancement strategies. Simple aqueous vehicles are unlikely to be viable. |

| logP | > 3.5 | Indicates high lipophilicity. The compound will preferentially partition into organic/lipid phases.[2] |

| pKa | Not Available | If the molecule has ionizable groups, pH adjustment could be a powerful tool to increase solubility. |

| Physical Form | Crystalline Solid | The crystalline form is generally more stable but has lower apparent solubility than the amorphous form.[2] |

Part 2: A Tiered Strategy for Vehicle Selection

We advocate a tiered approach to vehicle selection, starting with the simplest and safest options and escalating in complexity only as required by the API's properties.[3] This conserves resources and minimizes the risk of confounding experimental results with vehicle-induced artifacts.

Decision-Making Workflow

The following workflow provides a logical path for selecting a suitable formulation strategy.

Comparison of Common Excipients

The choice of excipients is critical for ensuring the safety, stability, and efficacy of the parenteral product.[4][5][6] Table 2 provides a comparison of commonly used excipients for formulating poorly soluble compounds.

Table 2: Comparison of Common Excipients for Parenteral Formulations

| Excipient Class | Examples | Concentration Range | Pros | Cons & Considerations |

| Aqueous Vehicles | Saline (0.9% NaCl), PBS | N/A | Isotonic, well-tolerated, minimal biological effect.[7] | Only suitable for water-soluble compounds. |

| Co-solvents | PEG 300/400, Propylene Glycol, Ethanol, DMSO | 10-60% | Significantly increases solubility of lipophilic compounds.[7] | Can cause hemolysis, irritation, or toxicity at high concentrations. Potential for drug precipitation upon injection.[3][7] |

| Surfactants | Polysorbate (Tween) 20/80, Cremophor EL, Solutol HS 15 | 1-10% | Enhance wetting and solubilization; can form micelles to encapsulate the drug. | Potential for hypersensitivity reactions (especially Cremophor) and hemolysis. |

| Suspending Agents | Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | 0.5-2% | Enables administration of insoluble particles; can provide sustained release. | Requires careful particle size control; physical instability (settling, caking); not suitable for IV injection. |

| Complexing Agents | Cyclodextrins (HP-β-CD, SBE-β-CD) | 5-40% | Forms inclusion complexes to increase apparent water solubility.[7] | Potential for nephrotoxicity at high doses; competitive displacement by endogenous molecules. |

Part 3: Experimental Protocols

Protocol 1: Solubility Screening

Objective: To experimentally determine the solubility of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in a panel of potential vehicles.

Materials:

-

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide (API)

-

Vehicle components (See Table 2)

-

Analytical balance, vortex mixer, rotator, centrifuge

-

2 mL microcentrifuge tubes

-

HPLC or UPLC system with a suitable column and validated detection method

Methodology:

-

Prepare Vehicle Panel: Prepare a series of potential vehicles. A recommended starting panel includes:

-

0.9% Saline

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

5% Dextrose in Water (D5W)

-

10% DMSO / 90% Saline (v/v)

-

40% PEG 400 / 60% Saline (v/v)

-

10% Solutol HS 15 / 90% Water (v/v)

-

0.5% CMC / 2% Tween 80 in Saline (w/v)

-

-

API Addition: Add an excess amount of the API to 1 mL of each vehicle in a microcentrifuge tube. "Excess" means adding enough solid such that a visible amount remains undissolved.

-

Equilibration: Tightly cap the tubes and place them on a rotator at room temperature (or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved API.

-

Sample Collection: Carefully collect a known volume (e.g., 100 µL) of the clear supernatant without disturbing the pellet.

-

Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Analyze the concentration of the dissolved API using a validated HPLC/UPLC method.

-

Calculate Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the API in each vehicle (e.g., in mg/mL).

Protocol 2: Preparation of a Co-Solvent Formulation (Example)

Objective: To prepare a sterile 10 mg/mL solution of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide in a 10% DMSO, 40% PEG 400, 50% Saline vehicle for intraperitoneal (IP) injection.

Rationale: This vehicle is a common choice for early-stage preclinical studies when aqueous solubility is low.[7] DMSO acts as a strong organic solvent, while PEG 400 is a less toxic co-solvent that helps maintain solubility upon dilution in the aqueous environment of the body.[3]

Methodology:

-

Calculation: For a 10 mL final volume, you will need:

-

API: 100 mg

-

DMSO: 1 mL

-

PEG 400: 4 mL

-

0.9% Saline: 5 mL

-

-

Dissolution: In a sterile, depyrogenated glass vial, weigh 100 mg of the API. Add 1 mL of DMSO. Vortex or sonicate in a water bath until the API is fully dissolved.

-

Co-Solvent Addition: Add 4 mL of PEG 400 to the vial. Mix thoroughly until the solution is homogenous.

-

Aqueous Phase Addition: Slowly add 5 mL of sterile 0.9% Saline to the vial while mixing. This dropwise addition is crucial to prevent precipitation.

-

Quality Control (QC):

-

Visual Inspection: The final solution should be clear and free of any visible particulates.

-

pH Check: Measure the pH to ensure it is within a physiologically tolerable range (typically pH 5-8). Adjust with dilute HCl or NaOH if necessary, though this can risk precipitation.

-

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter (e.g., PVDF, chosen for its low protein binding and chemical compatibility). Filter the solution into a final sterile vial. This step removes any potential microbial contamination.[6][8]

-

Storage: Store the final formulation at the appropriate temperature (e.g., 2-8°C) and protect from light, as determined by stability studies.

Part 4: In Vivo Administration Considerations

The chosen vehicle and administration route are intrinsically linked. A formulation suitable for intraperitoneal (IP) or subcutaneous (SC) injection may be lethal if administered intravenously (IV).

Table 3: Maximum Recommended Injection Volumes in Common Species

| Species | Route | Max Volume (mL/kg) | Notes |

| Mouse | IV (tail vein) | 5 | Administer slowly to avoid cardiac overload. |

| IP | 10 | ||

| SC | 10 | ||

| Rat | IV (tail vein) | 5 | Administer slowly. |

| IP | 10 | ||

| SC | 5 |

This data is a general guide; consult your institution's IACUC guidelines.

Key Considerations:

-

IV Injection: Requires a true solution. Suspensions or formulations with high concentrations of co-solvents that may precipitate upon dilution in blood are not suitable. Formulations must be isotonic and at physiological pH.[9]

-

IP/SC Injection: Can tolerate a wider range of vehicles, including co-solvent systems and suspensions. However, hypertonic or irritating vehicles can cause significant pain and tissue damage.

-

Animal Welfare: Always monitor animals for signs of distress post-injection, such as writhing (indicating irritation), lethargy, or inflammation at the injection site. These may be signs of vehicle intolerance.[1]

Part 5: Troubleshooting

Table 4: Common Formulation & Administration Issues

| Problem | Potential Cause | Recommended Solution |

| Precipitation during formulation | API solubility limit exceeded. | Decrease the target concentration. Use a stronger co-solvent system or switch to a suspension. |

| Precipitation upon injection (in vivo) | Vehicle is diluted by aqueous physiological fluids, causing the drug to crash out ("fall out of solution"). | Increase the percentage of solubilizers (e.g., PEG, Tween). Switch to a more stable formulation like a suspension or a cyclodextrin-based vehicle.[3] |

| High viscosity, difficult to inject | High concentration of polymers like PEG or suspending agents like CMC. | Decrease the polymer/agent concentration. Gently warm the formulation (if the API is stable) to reduce viscosity just before injection. |

| Adverse reaction in animals (e.g., writhing, lethargy) | Vehicle toxicity or irritation (e.g., high % DMSO, non-physiological pH). | Reduce the concentration of the offending excipient. Ensure the formulation is isotonic and at a neutral pH. Consider a different, better-tolerated vehicle.[3] |

References

-

Pharmaoffer. (2023, March 10). Excipients for Parenterals. Retrieved from [Link]

-

BioPharm International. (2024, April 19). Biopharmaceutical Excipients: Everything You Need to Know. Retrieved from [Link]

-

American Injectables. (2024, October 23). Special Considerations for Developing Parenteral Formulations. Retrieved from [Link]

- Nema, S., Washkuhn, R. J., & Brendel, R. J. (1997). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology, 51(4), 166-171. (Note: A direct link to the full text may require a subscription. The abstract is widely available.)

-

ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

-

Pharma Now. (n.d.). Tackling Parenteral Drugs Formulation Challenges. Retrieved from [Link]

-

Sharp Services. (n.d.). Fundamentals of Developing Parenteral Drug Products. Retrieved from [Link]

- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. (Note: This is a general reference to a type of scientific journal where such information is found, as the initial search provided a paper with a similar title but no direct, stable link).

Sources

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. benchchem.com [benchchem.com]

- 4. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. americaninj.com [americaninj.com]

- 7. researchgate.net [researchgate.net]

- 8. Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing [sigmaaldrich.com]

- 9. pharmanow.live [pharmanow.live]

purification techniques for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Application Note: Advanced Purification Strategies for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic purification workflows, self-validating protocols, and chromatographic causality.

Chemical Context & The Causality of Impurities

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a lipophilic, neutral trisubstituted urea derivative frequently explored in medicinal chemistry, particularly in the development of receptor antagonists and enzyme inhibitors[1].

In a standard synthetic workflow, this target is generated via the nucleophilic addition of 3-phenylpyrrolidine to m-tolyl isocyanate. While the reaction is highly efficient, trace moisture inevitably leads to the hydrolysis of the isocyanate into m-toluidine, which rapidly reacts with another equivalent of isocyanate to form the symmetric byproduct 1,3-di(m-tolyl)urea [2].

The Mechanistic Insight: The purification of our target compound is entirely dictated by hydrogen-bonding dynamics. The target molecule is a trisubstituted urea; its pyrrolidine nitrogen lacks a proton, meaning it can only act as a single hydrogen-bond donor. In stark contrast, the symmetric 1,3-di(m-tolyl)urea byproduct is a disubstituted urea with two N-H protons. This allows the byproduct to form an extensive, rigid intermolecular hydrogen-bonding network, rendering it highly insoluble in cold, moderately polar solvents like dichloromethane (DCM)[3]. We exploit this exact physical property to bypass premature column clogging and streamline the chromatographic workflow.

Logical Workflow & Self-Validating Systems

To ensure robust scalability, the purification strategy is designed as a self-validating system . Each phase of the workflow contains a built-in analytical checkpoint, ensuring that failure at any step prevents the contamination of downstream processes.

Fig 1: Self-validating purification workflow exploiting differential hydrogen bonding.

Step-by-Step Experimental Protocols

Protocol A: Pre-Chromatographic Selective Precipitation

Attempting to load the raw crude mixture directly onto a silica column will result in the symmetric urea precipitating on the column head, destroying the stationary phase bed and causing massive peak tailing.

-

Concentration: Concentrate the crude reaction mixture in vacuo to yield a thick, semi-solid residue.

-

Resuspension: Add 3 volumes (relative to crude mass) of ice-cold Dichloromethane (DCM). Stir vigorously for 15 minutes.

-

Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with 1 volume of cold DCM.

-

Self-Validation Check: Spot the filtrate on a silica TLC plate (Hexane:EtOAc 6:4). The symmetric urea byproduct ( Rf ~ 0.1) should be virtually absent, while the target trisubstituted urea ( Rf ~ 0.45) remains highly concentrated in the liquid phase.

Protocol B: Normal-Phase Flash Chromatography

Because the urea carbonyl acts as a strong hydrogen-bond acceptor, it interacts reversibly with the silanol groups on bare silica[3]. A gradual increase in EtOAc outcompetes these interactions, allowing for predictable elution.

-

Preparation: Dry-load the concentrated filtrate from Protocol A onto Celite (1:2 ratio of compound to Celite) to ensure a narrow injection band.

-

Column Equilibration: Equilibrate a high-performance spherical silica column (e.g., 15-40 µm particle size) with 100% Hexanes.

-

Gradient Elution:

-

0-5 Column Volumes (CV): 100% Hexanes to elute unreacted lipophilic starting materials.

-

5-15 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexanes.

-

15-20 CV: Hold at 40% Ethyl Acetate. The target carboxamide elutes here.

-

-

Self-Validation Check: Perform UV-Vis monitoring at 254 nm. The target compound will elute as a distinct, strongly absorbing band due to the presence of the two aromatic rings. Confirm fraction purity via LC-MS before pooling[4].

Protocol C: Reversed-Phase Preparative HPLC (Polishing)

For in vivo biological testing, >99% purity is mandatory. We utilize an Acetonitrile (MeCN)/Water gradient rather than Methanol/Water. The rigid, bulky nature of the two aromatic ring systems can lead to peak tailing in protic organic modifiers like methanol. Acetonitrile, being aprotic and having a lower viscosity, provides sharper peak shapes and superior resolution[4].

-

Stationary Phase: C18 Preparative Column (e.g., 250 × 21.2 mm, 5 μm).

-

Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: MeCN (0.1% Formic Acid).

-

Method: Run a gradient from 40% B to 85% B over 20 minutes at a flow rate of 15 mL/min.

-

Self-Validation Check: Lyophilize the collected peak. Re-inject an analytical sample. The chromatogram must show >99% Area Under the Curve (AUC) at both 214 nm and 254 nm.

Protocol D: Recrystallization

Recrystallization serves as the ultimate structural validation, removing trace amorphous impurities and residual solvents trapped in the crystal lattice[3].

-

Dissolution: Dissolve the HPLC-purified (or Flash-purified) solid in a minimum amount of boiling DCM.

-

Anti-Solvent Addition: Slowly add hot Hexanes dropwise until the solution becomes faintly turbid.

-

Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

-

Self-Validation Check: Filter the white crystalline solid and determine the melting point. A sharp melting point range (< 1.5 °C) definitively validates the removal of all residual impurities.

Quantitative Data & Method Comparison

The table below summarizes the expected outcomes of each purification module when applied to a standard 5-gram scale synthesis of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide.

| Purification Phase | Primary Impurity Targeted | Typical Recovery (%) | Cumulative Purity Achieved (%) | Time/Effort |

| Selective Precipitation | 1,3-di(m-tolyl)urea | 95 - 98% | 75 - 85% | Low (1 hour) |

| Normal-Phase Flash | Unreacted amines, isocyanates | 85 - 90% | 95 - 98% | Medium (3 hours) |

| RP-HPLC (Polishing) | Structurally similar isomers | 75 - 80% | > 99.5% | High (6 hours) |

| Recrystallization | Trace solvent, amorphous matter | 80 - 85% | > 99.9% | Medium (Overnight) |

References

- Title: Bicyclic heterocycles as mrgprx2 antagonists | Source: Google Patents | URL

- Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | Source: PMC | URL

- Title: Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA | Source: ACS Publications | URL

- Title: Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions | Source: ResearchGate | URL

Sources

- 1. WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Introduction

N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic compound with potential applications in drug discovery and development. Its molecular structure, featuring a pyrrolidine ring, a carboxamide linkage, and two distinct phenyl groups, suggests a range of chemical properties that necessitate careful and informed handling to ensure the integrity of the compound and the safety of laboratory personnel. This document provides a comprehensive guide to the storage and handling of this compound, grounded in the established principles of chemical safety and informed by data from structurally analogous molecules. The protocols and guidelines herein are designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties Overview

While specific experimental data for N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is not widely available, its chemical properties can be inferred from its constituent functional groups: the pyrrolidine ring and the carboxamide group.

-

Pyrrolidine Moiety: Pyrrolidine and its derivatives are typically basic and can be flammable.[1][2] They are often incompatible with strong oxidizing agents and strong acids.[1]

-

Carboxamide Moiety: The amide bond is generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions, particularly with heating.[3] This could lead to the degradation of the compound into its constituent amine and carboxylic acid.

Given these characteristics, a cautious approach to storage and handling is warranted to prevent degradation and ensure experimental reproducibility.

Storage Guidelines

Proper storage is critical to maintaining the stability and purity of N-(3-methylphenyl)-3-phenylpyrrolidine-1-carboxamide. The primary goals are to protect it from atmospheric moisture, light, and incompatible substances.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place (2-8°C recommended for long-term storage) | Lower temperatures slow down potential degradation pathways. A dry environment is crucial as some related compounds are hygroscopic.[4] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidation, especially for long-term storage. |

| Container | Tightly sealed, amber glass vial or other light-blocking container | Protects from light, which can catalyze degradation, and prevents moisture ingress.[4][5] |

| Location | Well-ventilated, approved chemical storage cabinet | Ensures proper ventilation and segregation from incompatible materials.[1][6] |

Incompatible Materials to Avoid:

-

Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates)[1]

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[1][7]

-

Strong Bases: (e.g., sodium hydroxide) to prevent hydrolysis of the carboxamide group.[3]

Handling Protocols

Adherence to proper handling procedures is essential to minimize exposure risk and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum standard.

Caption: PPE selection workflow for handling the compound.

Protocol for Weighing the Solid Compound

-

Preparation: Ensure the chemical fume hood is certified and functioning correctly. Place a clean, tared weigh boat on an analytical balance inside the fume hood.

-